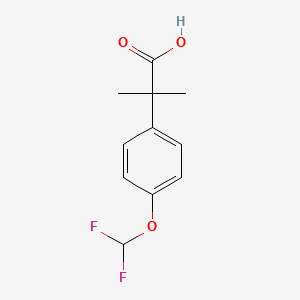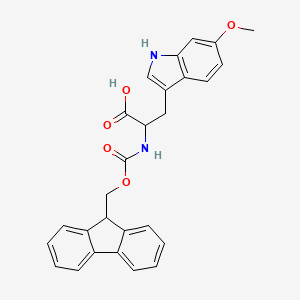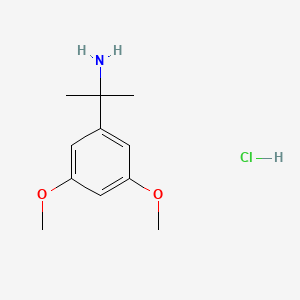
2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(3,5-Dimetoxi fenil)propan-2-amina es un compuesto orgánico que pertenece a la clase de las fenetilaminas. Se caracteriza por la presencia de dos grupos metoxi unidos al anillo de benceno y un grupo amino unido a la cadena propano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-(3,5-Dimetoxi fenil)propan-2-amina normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 3,5-dimetoxi benzaldehído y nitroetano.
Formación de nitroalqueno: El aldehído se condensa con nitroetano en presencia de una base como acetato de amonio para formar el intermedio nitroalqueno.
Reducción: El nitroalqueno se reduce luego utilizando un agente reductor como hidruro de litio y aluminio (LiAlH4) para formar la amina correspondiente.
Formación de la sal de clorhidrato: La amina libre se convierte luego en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-(3,5-Dimetoxi fenil)propan-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio (KMnO4) para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los grupos metoxi en el anillo de benceno pueden experimentar reacciones de sustitución nucleofílica, a menudo utilizando reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Hidruro de sodio (NaH) en dimetilsulfóxido (DMSO).
Principales productos
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Aminas correspondientes.
Sustitución: Varias fenetilaminas sustituidas.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(3,5-Dimetoxi fenil)propan-2-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos, incluida su interacción con los receptores de neurotransmisores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el campo de la psicofarmacología.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(3,5-Dimetoxi fenil)propan-2-amina implica su interacción con varios objetivos moleculares, incluidos los receptores de neurotransmisores en el cerebro. Se cree que modula la actividad de los receptores de serotonina, dopamina y norepinefrina, lo que lleva a cambios en el estado de ánimo, la percepción y la cognición. Las vías exactas y los objetivos moleculares aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 2-(3,4-Dimetoxi fenil)propan-2-amina
- Clorhidrato de 2-(3,5-Dicloro fenil)propan-2-amina
- 2,5-Dimetoxi anfetamina
Unicidad
El clorhidrato de 2-(3,5-Dimetoxi fenil)propan-2-amina es único debido a la posición específica de los grupos metoxi en el anillo de benceno, lo que influye en su reactividad química y su actividad biológica. En comparación con compuestos similares, puede exhibir diferentes efectos farmacológicos y propiedades químicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4;/h5-7H,12H2,1-4H3;1H |
Clave InChI |
QOCZZUMRTZZSOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC(=C1)OC)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


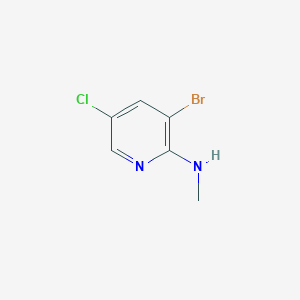

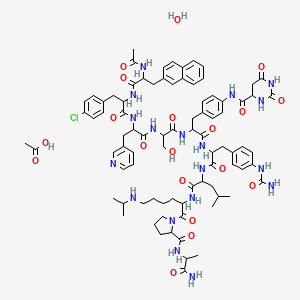
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)

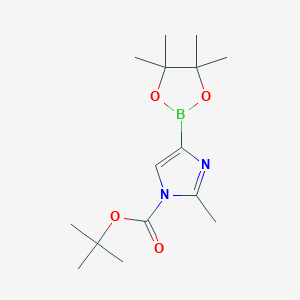

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)


